Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
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Overview
Description
Methyl 3-azabicyclo[310]hexane-6-carboxylate is a heterocyclic compound containing a nitrogen atom within its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate can be achieved through various methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis. For instance, Ru (II) catalysis has been employed to facilitate this reaction, resulting in the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis starting from readily available starting materials. The process may include steps such as bromination, cyclization, and esterification, followed by purification techniques like column chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It is a key intermediate in the synthesis of antiviral and anticancer drugs.
Industry: The compound finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with similar structural features but different substituents.
3-Azabicyclo[3.1.0]hexane: A simpler analog without the methyl ester group.
Uniqueness
Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing novel therapeutics and studying complex biological systems .
Biological Activity
Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, also known as exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, is a bicyclic compound notable for its potential biological activities due to its structural features that resemble those of various neurotransmitters and bioactive molecules. This article discusses its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Structural Characteristics
The compound's unique bicyclic structure, characterized by a nitrogen atom integrated into the framework, contributes significantly to its biological properties. Its molecular formula is C8H13NO2 with a molecular weight of approximately 155.19 g/mol. The presence of a carboxylic acid functional group at the 6-position enhances its reactivity and potential for interaction with biological targets.
Biological Activities
Potential Therapeutic Applications:
- Opioid Receptor Antagonism: Research indicates that derivatives of the 3-azabicyclo[3.1.0]hexane core exhibit antagonist activity at μ-opioid receptors, which is crucial for developing new analgesics without the addictive properties of traditional opioids .
- Histone Deacetylase Inhibition: Some compounds within this class have shown promise as histone deacetylase inhibitors, which are significant in cancer therapy due to their role in gene expression regulation .
- Antinociceptive Properties: Studies have demonstrated that certain derivatives can modulate pain responses effectively, suggesting their utility in pain management therapies .
Mechanisms of Action:
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and modulate receptor activities. For instance, modifications to the methyl group on the azabicyclo structure resulted in a 35-fold increase in binding affinity to μ-opioid receptors, highlighting the significance of structural optimization in enhancing therapeutic efficacy .
Synthesis Methods
Various synthetic routes have been explored to produce this compound:
Synthesis Method | Description | Yield |
---|---|---|
1,3-Dipolar Cycloaddition | Utilizes azomethine ylides and cyclopropene dipolarophiles to form spirocyclic derivatives | Up to 70% |
Palladium-Catalyzed Reactions | Involves cyclopropanation of maleimides with N-tosylhydrazones | High yields reported |
These methods are crucial for generating sufficient quantities of the compound for further biological evaluation.
Case Studies
- Opioid Ligand Development: A study focused on designing a new class of opioid ligands based on the azabicyclo structure demonstrated significant antagonist activity against μ-opioid receptors in vivo, showcasing the compound's potential in treating pruritus without typical opioid side effects .
- Histone Deacetylase Inhibition: Compounds derived from methyl 3-azabicyclo[3.1.0]hexane were tested for their ability to inhibit histone deacetylases, revealing promising results that warrant further investigation into their anticancer properties .
Properties
IUPAC Name |
methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-8-3-5(4)6/h4-6,8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITPBZMWZQGLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C1CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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